Dihydrochalcone de naringine

Vue d'ensemble

Description

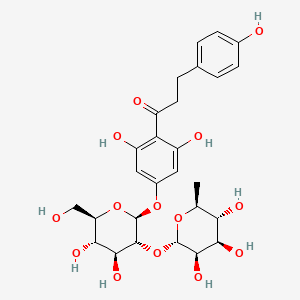

Le dihydrochalcone de naringine est un glycoside de phlorétine dérivé de la naringine, un composé amer présent dans les agrumes, en particulier les pamplemousses. Il a été découvert dans les années 1960 lors d'un programme de recherche du département américain de l'agriculture visant à réduire l'amertume des jus d'agrumes. Le this compound est connu pour son intensité sucrée, étant environ 300 à 1800 fois plus sucré que le saccharose à des concentrations de seuil .

Applications De Recherche Scientifique

Naringin dihydrochalcone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the properties of dihydrochalcones and their derivatives.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential in managing diabetes, obesity, and other metabolic disorders due to its ability to modulate lipid metabolism.

Industry: Utilized as a non-caloric sweetener in food and beverages, as well as in dietary supplements and pharmaceuticals .

Mécanisme D'action

Target of Action

Naringin dihydrochalcone (NDC) is known to interact with several targets. It exhibits biological properties such as antioxidant , anti-inflammatory , and anti-apoptotic activities . It suppresses the NF-κB signaling pathway , which plays a crucial role in regulating the immune response to infection . NDC also interacts with HMG-CoA reductase and ACAT activities, which are key enzymes in cholesterol metabolism .

Mode of Action

NDC’s interaction with its targets leads to various changes. For instance, the suppression of the NF-κB signaling pathway can lead to a decrease in inflammation . Its interaction with HMG-CoA reductase and ACAT activities can lead to a decrease in cholesterol levels .

Biochemical Pathways

NDC affects several biochemical pathways. It is involved in the phenylpropane pathway , especially the flavonoid pathway , which is strongly enhanced under stress conditions . It also affects the PI3K and the mitogen-activated protein kinase (MAPK) pathway , which are crucial for cell proliferation and survival .

Pharmacokinetics

It is known that dihydrochalcones, the class of compounds to which ndc belongs, have low solubility and bioavailability, which restricts their development as clinical therapeutics . Therefore, modifications are required to improve their application .

Result of Action

The molecular and cellular effects of NDC’s action are diverse. It has been shown to ameliorate cognitive deficits and neuropathology in transgenic mice models of Alzheimer’s disease . It also has a lipid-lowering effect, reducing intracellular lipids in denatured HepG2 cells .

Action Environment

The action of NDC can be influenced by various environmental factors. For instance, the taste of NDC, which is intensely sweet, can trigger a series of reflex responses including salivary secretion, insulin release, gastric secretin, and pancreatic secretin . This suggests that the gastrointestinal environment could influence the action, efficacy, and stability of NDC .

Analyse Biochimique

Biochemical Properties

Naringin dihydrochalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, naringin dihydrochalcone has been shown to inhibit the activity of certain digestive enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with bile acids, forming complexes that can affect lipid metabolism . These interactions highlight the compound’s potential in managing metabolic disorders.

Cellular Effects

Naringin dihydrochalcone exerts various effects on different cell types and cellular processes. In HepG2 cells, a model for human liver cells, naringin dihydrochalcone has been observed to reduce intracellular lipid levels, suggesting its potential in lowering blood lipid levels . Furthermore, it influences cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell growth and survival . Naringin dihydrochalcone also affects gene expression related to lipid metabolism, further emphasizing its role in cellular metabolism.

Molecular Mechanism

At the molecular level, naringin dihydrochalcone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, its interaction with taste receptors on the tongue triggers a sweet taste perception . Additionally, naringin dihydrochalcone inhibits the activity of enzymes like alpha-glucosidase by binding to their active sites, thereby preventing substrate access . This enzyme inhibition is crucial for its potential anti-diabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naringin dihydrochalcone have been studied over different time periods. The compound has shown stability under various conditions, maintaining its biochemical activity over time . Long-term studies in vitro have demonstrated its sustained lipid-lowering effects in HepG2 cells

Dosage Effects in Animal Models

The effects of naringin dihydrochalcone vary with different dosages in animal models. In studies involving transgenic mice, naringin dihydrochalcone has been shown to ameliorate cognitive deficits at specific doses . At higher doses, potential toxic effects, such as gastrointestinal disturbances, have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

Naringin dihydrochalcone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including hydrolysis and glucuronidation . These metabolic processes are crucial for its bioavailability and pharmacokinetics. Additionally, naringin dihydrochalcone influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation .

Transport and Distribution

Within cells and tissues, naringin dihydrochalcone is transported and distributed through specific transporters and binding proteins. It is known to interact with bile acid transporters, facilitating its movement across cellular membranes . This interaction is essential for its lipid-lowering effects. Furthermore, naringin dihydrochalcone accumulates in certain tissues, such as the liver, where it exerts its biochemical effects .

Subcellular Localization

Naringin dihydrochalcone’s subcellular localization plays a crucial role in its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as glycosylation, may influence its targeting to specific cellular compartments . These localization patterns are essential for understanding its mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le dihydrochalcone de naringine est synthétisé à partir de la naringine par un processus en deux étapes impliquant une hydrolyse alcaline et une hydrogénation catalytique. Initialement, la naringine est traitée avec une base forte telle que l'hydroxyde de potassium ou l'hydroxyde de sodium, ce qui conduit à l'ouverture du cycle tétrahydropyran-4-one. Cet intermédiaire est ensuite soumis à une hydrogénation catalytique en utilisant un catalyseur de palladium sur charbon sous haute pression pour produire du this compound .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en dissolvant la naringine dans une solution alcaline, suivie d'une filtration et d'une hydrogénation dans un autoclave. Le mélange réactionnel est ensuite acidifié pour précipiter le produit, qui est recueilli sous forme de solide cristallin blanc .

Analyse Des Réactions Chimiques

Types de réactions : Le dihydrochalcone de naringine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Le composé lui-même est un produit de la réduction de la naringine.

Substitution : Il peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique en utilisant du palladium sur charbon.

Substitution : Divers acides et bases peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits :

Oxydation : Dérivés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Le this compound lui-même.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les propriétés des dihydrochalcones et de leurs dérivés.

Biologie : Investigated for its antioxidant and anti-inflammatory properties.

Médecine : Explored for its potential in managing diabetes, obesity, and other metabolic disorders due to its ability to modulate lipid metabolism.

Industrie : Utilisé comme édulcorant non calorique dans les aliments et les boissons, ainsi que dans les compléments alimentaires et les produits pharmaceutiques .

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif.

Activité anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires.

Régulation du métabolisme des lipides : Il augmente le cholestérol lipoprotéique de haute densité et diminue le cholestérol lipoprotéique de basse densité et les triglycérides, contribuant à l'amélioration des profils lipidiques

Comparaison Avec Des Composés Similaires

Le dihydrochalcone de naringine est souvent comparé à d'autres dihydrochalcones tels que le dihydrochalcone de néohespéridine et le dihydrochalcone d'hespéretine. Ces composés partagent des propriétés sucrant similaires mais diffèrent en termes d'intensité de la douceur et d'applications spécifiques :

Dihydrochalcone de néohespéridine : Environ 1000 fois plus sucré que le saccharose, utilisé dans divers produits alimentaires.

Dihydrochalcone d'hespéretine : Connu pour ses propriétés antioxydantes et utilisé dans les compléments alimentaires.

Phlorétine : Autre dihydrochalcone ayant une activité antioxydante significative

Le this compound se distingue par sa combinaison unique d'une intense douceur et d'activités biologiques bénéfiques, ce qui en fait un composé précieux tant en recherche qu'en industrie.

Propriétés

Numéro CAS |

18916-17-1 |

|---|---|

Formule moléculaire |

C27H36Cl2O14 |

Poids moléculaire |

655.5 g/mol |

Nom IUPAC |

1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrochloride |

InChI |

InChI=1S/C27H34O14.2ClH/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12;;/h2-3,5-6,8-9,11,18,20-29,31-37H,4,7,10H2,1H3;2*1H/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+;;/m0../s1 |

Clé InChI |

RPVZIVRDAAJKKC-AABGXAHHSA-N |

SMILES |

OC1=C(C(CCC2=CC=C(O)C=C2)=O)C(O)=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O[C@@]4([H])[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O4)=C1 |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=C(C=C4)O)O)CO)O)O)O)O)O.Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

18916-17-1 |

Description physique |

White solid, Bland aroma |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4',5,7-trihydroxyflavanone 7-rhamnoglucoside aurantiin Cyclorel naringenin-7-hesperidoside naringin naringin dihydrochalcone naringin sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.